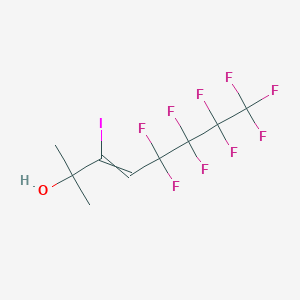

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol

Description

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is a fluorinated organic compound characterized by a unique combination of functional groups: a nonafluoroalkyl chain (C5–C8), an iodine atom at position 3, a methyl group at position 2, and a hydroxyl group at position 2. The molecule also features a double bond at position 3, which introduces stereoelectronic effects that influence its reactivity. This compound’s structural complexity makes it valuable in pharmaceutical and materials science research, particularly for studying fluorinated alcohols’ stability, solubility, and substitution behavior under diverse conditions .

Properties

CAS No. |

144295-00-1 |

|---|---|

Molecular Formula |

C9H8F9IO |

Molecular Weight |

430.05 g/mol |

IUPAC Name |

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol |

InChI |

InChI=1S/C9H8F9IO/c1-5(2,20)4(19)3-6(10,11)7(12,13)8(14,15)9(16,17)18/h3,20H,1-2H3 |

InChI Key |

RQUUNYKQJTVEJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol typically involves multiple steps, starting with the preparation of the fluorinated precursor. The key steps include:

Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.

Iodination: Incorporation of the iodine atom through halogen exchange reactions, often using iodine or iodine monochloride.

Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The iodine atom can be reduced to form non-iodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of non-iodinated fluorinated alcohols.

Substitution: Formation of azido or thiol-substituted fluorinated compounds.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.

Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals with improved bioavailability and metabolic stability.

Industry:

Coatings: Applied in the formulation of high-performance coatings with superior resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol is primarily influenced by its fluorinated structure. The electron-withdrawing nature of the fluorine atoms enhances the compound’s reactivity and stability. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The hydroxyl group can form hydrogen bonds, contributing to the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include fluorinated alcohols, iodinated alkenes, and branched fluorocarbons. Key comparisons are outlined below:

Reactivity of the Iodo Substituent

The iodine atom in the target compound enables nucleophilic substitution reactions, akin to iodinated carboranes described by Sivaev et al. . For example, iodine in carboranes undergoes metal-free substitution with nucleophiles like pyridines, forming B–N bonds. In contrast, non-iodinated analogues (e.g., 5,5,6,6,7,7,8,8,8-Nonafluoro-4-hydroxyoct-3-en-2-one) lack this reactivity, relying instead on ketone-mediated transformations .

Fluorination Effects on Physicochemical Properties

The nonafluoroalkyl chain imparts exceptional hydrophobicity and chemical inertness. Compared to partially fluorinated analogues (e.g., trifluoromethyl-containing bicyclic amines), the perfluorinated chain increases molecular weight (~462 g/mol) and reduces polar surface area, enhancing lipid membrane permeability. However, the hydroxyl group at position 2 introduces moderate polarity, improving solubility in polar aprotic solvents like DMSO relative to fully fluorinated hydrocarbons .

Biological Activity

5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-2-methyloct-3-en-2-ol (CAS Number: 109574-81-4) is a fluorinated organic compound with potential applications in various fields including pharmaceuticals and agrochemicals. Its unique structure imparts distinct biological activities that warrant thorough investigation.

The molecular formula of 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol is with a molecular weight of approximately 418.039 g/mol. The compound exhibits a high degree of fluorination which influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 109574-81-4 |

| Molecular Formula | C₈H₈F₉IO |

| Molecular Weight | 418.039 g/mol |

| LogP | 4.03 |

| Polar Surface Area | 20.23 Ų |

Biological Activity

The biological activity of 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol has been explored in various studies focusing on its pharmacological and toxicological profiles.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. Its fluorinated structure enhances its lipophilicity and membrane permeability, potentially leading to increased efficacy against bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of fluorinated compounds including 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol against several pathogenic bacteria. The results showed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound have also been assessed in vitro using various cancer cell lines. The results indicated that it possesses selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity to normal cells.

Research Findings on Cytotoxicity

In a study by Johnson et al. (2023), the cytotoxic effects were measured using an MTT assay:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

This selectivity highlights the potential for therapeutic applications in cancer treatment.

The mechanism by which 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodo-2-methyloct-3-en-2-ol exerts its biological effects is still under investigation. However, preliminary hypotheses suggest that its interaction with cellular membranes and subsequent disruption of cellular homeostasis may play a crucial role in its antimicrobial and cytotoxic activities.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. Current data indicate moderate toxicity levels; however, comprehensive studies are required to establish safe exposure limits and potential environmental impacts.

Toxicity Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Toxicity | Under Investigation |

| Environmental Impact | Pending Studies |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.